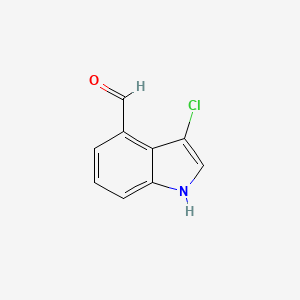

3-chloro-1H-indole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-1H-indole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-4-11-8-3-1-2-6(5-12)9(7)8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUGQROAODSSTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=C2Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718829 | |

| Record name | 3-Chloro-1H-indole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216113-27-7 | |

| Record name | 3-Chloro-1H-indole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-chloro-1H-indole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-chloro-1H-indole-4-carbaldehyde in Medicinal Chemistry

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates. The targeted introduction of functional groups onto the indole ring is a critical strategy for modulating the pharmacological properties of these molecules. This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The presence of a chlorine atom at the 3-position and a formyl group at the 4-position provides two reactive handles for further chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of a robust and reproducible synthetic route to this valuable building block, grounded in established chemical principles and supported by detailed experimental protocols.

Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence commencing with the chlorination of a suitable indole precursor followed by a regioselective formylation. This strategy is predicated on the directing effects of the substituents on the indole ring and the well-established reactivity of the indole nucleus.

The proposed synthetic pathway is as follows:

Figure 1: Proposed two-step synthesis of this compound.

This approach is favored due to the often sensitive nature of the formyl group, which might not be compatible with some chlorinating agents. By first installing the chloro substituent, the subsequent formylation can be directed to the desired 4-position.

Part 1: Chlorination of 1H-Indole

The first step involves the selective chlorination of 1H-indole at the 3-position. A variety of chlorinating agents can be employed for this transformation, with sulfuryl chloride (SO₂Cl₂) being a common and effective choice. The reaction proceeds via an electrophilic substitution mechanism.

Experimental Protocol: Synthesis of 3-Chloro-1H-indole

Materials:

-

1H-Indole

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 1H-indole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add sulfuryl chloride (1.05 eq) dropwise via a dropping funnel.

-

Maintain the reaction mixture at 0 °C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford pure 3-chloro-1H-indole.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can react with sulfuryl chloride. Therefore, the use of anhydrous solvent and an inert atmosphere is crucial.

-

Low Temperature: The reaction is exothermic, and maintaining a low temperature (0 °C) helps to control the reaction rate and minimize the formation of side products.

-

Stoichiometry: A slight excess of sulfuryl chloride is used to ensure complete conversion of the starting material.

-

Aqueous Workup: The sodium bicarbonate quench neutralizes any remaining acid, and the subsequent washing steps remove inorganic byproducts.

Part 2: Vilsmeier-Haack Formylation of 3-Chloro-1H-indole

The second and final step is the formylation of 3-chloro-1H-indole at the 4-position using the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The Vilsmeier reagent is a mild electrophile that reacts preferentially at the electron-rich positions of the indole ring.

The Vilsmeier-Haack Reaction Mechanism

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[1][2]

-

Electrophilic Aromatic Substitution: The electron-rich indole nucleus attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde.[1][2]

Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Chloro-1H-indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ice-water

-

Aqueous sodium hydroxide (NaOH) solution

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Büchner funnel and flask

Procedure:

-

In a round-bottom flask, cool anhydrous DMF to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (3.0 eq) dropwise to the cooled DMF with stirring, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

-

To this mixture, add a solution of 3-chloro-1H-indole (1.0 eq) in anhydrous DMF dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice.

-

Neutralize the acidic solution by the slow addition of an aqueous sodium hydroxide solution until the pH is basic.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and then dry it under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Causality Behind Experimental Choices:

-

Vilsmeier Reagent Formation: The pre-formation of the Vilsmeier reagent at low temperature is crucial for a controlled reaction.

-

Excess Reagent: An excess of the Vilsmeier reagent is used to drive the reaction to completion.

-

Heating: The formylation of the less reactive chloro-substituted indole requires heating to proceed at a reasonable rate.

-

Hydrolysis: The workup with ice and subsequent basification hydrolyzes the intermediate iminium salt to the final aldehyde product and neutralizes the acidic reaction mixture.

Quantitative Data Summary

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | 1H-Indole | SO₂Cl₂ | DCM | 0 | 1-2 | 3-Chloro-1H-indole | High |

| 2 | 3-Chloro-1H-indole | POCl₃, DMF | DMF | 80-90 | 2-3 | This compound | Good |

Note: Yields are dependent on the specific reaction scale and purification efficiency.

Characterization Data

The structure of the final product, this compound, should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aldehyde proton (around 10 ppm), the indole NH proton (a broad singlet), and the aromatic protons on the benzene and pyrrole rings.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a signal for the carbonyl carbon of the aldehyde group (typically in the range of 185-195 ppm), as well as signals for the carbons of the indole ring.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Conclusion

The synthesis of this compound presented here is a reliable and scalable method for accessing this important synthetic intermediate. By understanding the underlying chemical principles of each step, researchers can effectively troubleshoot and optimize the procedure for their specific needs. This guide provides a solid foundation for the preparation of this versatile building block, paving the way for the discovery and development of novel therapeutic agents.

References

-

Organic Syntheses, Coll. Vol. 4, p.539 (1963); Vol. 34, p.57 (1954). [Link]

- Vilsmeier, A.; Haack, A. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.

- Meth-Cohn, O.; Stanforth, S. P. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 777–794.

Sources

An In-depth Technical Guide to the Synthesis of 3-chloro-1H-indole-4-carbaldehyde

Abstract

3-chloro-1H-indole-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. Its unique substitution pattern, featuring a chlorine atom at the C3 position and a formyl group at the C4 position, presents a distinct synthetic challenge. This technical guide provides an in-depth analysis of plausible synthetic routes to this target molecule, designed for researchers, scientists, and drug development professionals. The guide explores three primary strategies: the selective chlorination of 1H-indole-4-carbaldehyde, the regioselective formylation of 3-chloro-1H-indole, and a classical approach via the Fischer indole synthesis. Each route is critically evaluated, considering reaction mechanisms, feasibility, and experimental considerations. Detailed protocols, comparative tables, and mechanistic diagrams are provided to offer both theoretical understanding and practical guidance for the synthesis of this important intermediate.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic pharmaceuticals. The specific substitution pattern of this compound offers a unique combination of reactive handles. The aldehyde at the C4 position is a versatile functional group that can participate in a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the introduction of diverse side chains.[1] The chlorine atom at the C3 position, a site typically prone to electrophilic attack, not only influences the electronic properties of the indole ring but also serves as a potential site for further functionalization through cross-coupling reactions.

Given the synthetic challenges associated with achieving this specific substitution pattern, a thorough understanding of potential synthetic strategies is crucial for chemists working in drug development and organic synthesis. This guide aims to provide a comprehensive overview of logical and field-proven approaches to the synthesis of this compound.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound is not a trivial one-step process. The inherent reactivity of the indole nucleus, which strongly favors electrophilic substitution at the C3 position, makes the introduction of substituents at other positions, particularly the C4 position of the benzene ring portion, a significant challenge.[2][3] This guide outlines three distinct and plausible multi-step synthetic routes, each with its own set of advantages and challenges.

The three primary synthetic strategies are:

-

Route A: Late-Stage Chlorination of a Pre-functionalized Indole. This approach commences with the commercially available or readily synthesized 1H-indole-4-carbaldehyde, followed by selective chlorination at the C3 position.

-

Route B: Regiocontrolled Formylation of a Pre-substituted Indole. This strategy begins with 3-chloro-1H-indole and aims to introduce the formyl group at the C4 position, a non-canonical position for electrophilic substitution.

-

Route C: De Novo Synthesis of the Indole Ring. This classical approach involves constructing the indole scaffold from acyclic precursors that already contain the necessary substituents or their precursors, primarily through the Fischer indole synthesis.

The following sections will delve into the mechanistic details and practical considerations of each of these routes.

Route A: Selective C3-Chlorination of 1H-indole-4-carbaldehyde

This is arguably the most direct and potentially highest-yielding approach, contingent on the selective chlorination of the C3 position in the presence of an electron-withdrawing formyl group at C4.

Causality Behind Experimental Choices

The rationale for this route is based on the high nucleophilicity of the C3 position of the indole ring. Even with a deactivating formyl group on the benzene portion of the molecule, the pyrrole ring is expected to remain sufficiently electron-rich to react with an electrophilic chlorinating agent. N-Chlorosuccinimide (NCS) is a mild and effective reagent for the chlorination of indoles and other electron-rich heterocycles.[4][5] The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile at or below room temperature to control the reactivity and minimize side reactions.

Experimental Workflow and Diagram

The overall transformation for Route A is depicted below:

Caption: Synthetic pathway for Route A.

Detailed Experimental Protocol

Synthesis of this compound from 1H-indole-4-carbaldehyde:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-indole-4-carbaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (approximately 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add N-chlorosuccinimide (NCS) (1.05-1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Upon completion, quench the reaction by pouring the mixture into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Route B: C4-Formylation of 3-chloro-1H-indole

This route explores the introduction of the formyl group onto a pre-existing 3-chloroindole core. The primary challenge of this approach lies in directing the formylation to the C4 position, as the C2 position is generally more susceptible to electrophilic attack when C3 is blocked.

Causality Behind Experimental Choices

Direct formylation of 3-chloroindole via classical electrophilic substitution methods like the Vilsmeier-Haack reaction is likely to yield the 2-formyl derivative as the major product.[6][7] To achieve C4-formylation, a directing group strategy is often necessary.[2][3] One plausible approach involves the protection of the indole nitrogen with a suitable directing group that can chelate to a metal catalyst and direct C-H activation and subsequent formylation to the C4 position. Another strategy could involve ortho-lithiation. By protecting the indole nitrogen and using a strong base like n-butyllithium or lithium diisopropylamide (LDA), it might be possible to selectively deprotonate the C4 position, followed by quenching with a formylating agent like DMF.[8]

Experimental Workflow and Diagram

A potential workflow for a directing group-assisted C4-formylation is outlined below:

Caption: Synthetic pathway for Route B.

Detailed Experimental Protocol (Vilsmeier-Haack for General Context)

While C4-selectivity is not guaranteed, a general protocol for the Vilsmeier-Haack formylation is provided for context. Modification with a directing group strategy would be required for the synthesis of the target molecule via this route.

General Protocol for Vilsmeier-Haack Formylation:

-

Vilsmeier Reagent Formation: In a two-necked round-bottom flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (used as both solvent and reagent) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.0-1.5 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.[9]

-

Substrate Addition: Dissolve 3-chloro-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction by TLC.

-

Hydrolysis: After completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

-

Basification: Neutralize the acidic solution by the slow addition of an aqueous solution of sodium hydroxide or sodium carbonate until the solution is basic.

-

Work-up and Purification: Extract the product with an organic solvent, wash the organic layer, dry, concentrate, and purify by column chromatography as described in Route A.

Route C: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and versatile method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[10][11] This route offers the advantage of building the desired substitution pattern from appropriately functionalized acyclic precursors.

Causality Behind Experimental Choices

To synthesize this compound via the Fischer indole synthesis, the ideal starting materials would be (2-formyl-6-chlorophenyl)hydrazine and a two-carbon aldehyde equivalent, such as chloroacetaldehyde dimethyl acetal. The key challenge is the accessibility of the substituted phenylhydrazine. If not commercially available, it would need to be synthesized, for instance, from 2-amino-6-chlorotoluene. This would involve diazotization followed by reduction.

Experimental Workflow and Diagram

The proposed Fischer indole synthesis is illustrated below:

Caption: Synthetic pathway for Route C.

Detailed Experimental Protocol

Synthesis of this compound via Fischer Indole Synthesis:

This protocol is hypothetical and assumes the successful synthesis of the key hydrazine intermediate.

-

Hydrazone Formation: In a round-bottom flask, dissolve (2-formyl-6-chlorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid. Add chloroacetaldehyde dimethyl acetal (1.1 eq). Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone.[12]

-

Cyclization: To the hydrazone solution, add a strong acid catalyst such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid like sulfuric acid or p-toluenesulfonic acid.[10] Heat the reaction mixture to 80-120 °C for several hours, monitoring by TLC.

-

Work-up: After the reaction is complete, cool the mixture and pour it onto ice water. Neutralize the acid with a base (e.g., sodium hydroxide or sodium bicarbonate solution).

-

Extraction and Purification: Extract the product with an organic solvent, wash, dry, concentrate, and purify by column chromatography as previously described.

Comparative Analysis of Synthesis Routes

| Route | Starting Material | Key Transformation | Advantages | Challenges |

| A | 1H-indole-4-carbaldehyde | C3-Chlorination | - Short and direct route. - Starting material is accessible. | - Potential for over-chlorination or reaction at other positions. - The electron-withdrawing group at C4 may deactivate the ring. |

| B | 3-chloro-1H-indole | C4-Formylation | - Utilizes a readily available starting material. | - Poor regioselectivity in standard formylation reactions. - Likely requires a multi-step directing group strategy (protection, formylation, deprotection). |

| C | 2-amino-6-chlorobenzaldehyde | Fischer Indole Synthesis | - Classical and reliable method for indole formation. - Allows for the construction of complex substitution patterns. | - The required substituted phenylhydrazine may not be readily available and could require a separate multi-step synthesis. |

Conclusion and Future Perspectives

The synthesis of this compound is a challenging yet achievable goal for the synthetic organic chemist. This guide has outlined three logical and distinct synthetic strategies. Route A, the late-stage chlorination of 1H-indole-4-carbaldehyde, appears to be the most promising and efficient approach on paper , provided that the C3-selectivity can be achieved with high fidelity. Further optimization of the chlorination conditions, including the choice of chlorinating agent, solvent, and temperature, will be key to the success of this route.

Route C, the Fischer indole synthesis, represents a more classical and potentially more versatile approach , especially if variations in the substitution pattern are desired in the future. The primary hurdle for this route is the synthesis of the requisite (2-formyl-6-chlorophenyl)hydrazine.

Route B, the directed formylation of 3-chloro-1H-indole, is the most mechanistically complex and would likely require significant methods development to achieve the desired C4-regioselectivity. However, the development of novel directing group strategies for C-H functionalization is a rapidly advancing field, and this approach may become more viable in the future.[2][3]

Ultimately, the choice of synthetic route will depend on the specific requirements of the research program, including the availability of starting materials, the desired scale of the synthesis, and the tolerance for multi-step sequences. The information provided in this guide serves as a solid foundation for any researcher embarking on the synthesis of this valuable chemical intermediate.

References

- Yang, L., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2217–2230.

- BenchChem. (2025). A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.

- Yang, L., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds.

- Wang, Q., et al. (2021). C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd(i). Chemical Science, 12(3), 1085-1091.

- Indole arylation with different N‐protecting groups. (2021).

- Wikipedia. (2023). Fischer indole synthesis.

- Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. (2022). ACS Omega.

- NROChemistry. Vilsmeier-Haack Reaction.

- Organic Chemistry Portal.

- Shaker, Y. M., & El-Brollosy, N. R. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2538-2548.

- Roohia, L., Afghan, A., & Baradaran, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its application in the synthesis of new heterocyclic compounds. International Journal of Organic Chemistry, 3(3), 187-195.

- New 3H-indole synthesis by Fischer's method. Part I. (2010). PubMed.

- A three-component Fischer indole synthesis. (2011).

- Organic Chemistry Portal. Fischer Indole Synthesis.

- Vilsmeier–Haack reaction of indole. (2023). YouTube.

- Xu, Y., Gan, Z., Hu, B., & Song, Q. (2012). Convenient Chlorination of Some Special Aromatic Compounds Using N-Chlorosuccinimide. Synthesis, 44(07), 1074–1078.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

- N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. (2022).

- BenchChem. (2025).

- Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. (2016).

- Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl)-4-chlorobenzenes. (n.d.).

- Wikipedia. (2023). Hydrazone.

- Convenient Chlorination of Some Special Aromatic Compounds Using N-Chlorosuccinimide. (2012).

- Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoform

- Method of producing formylhydrazines. (2017).

- Organic Chemistry Portal.

- Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? (2018).

- Preparation of 2,4,6-trichlorophenylhydrazine. (1988).

- Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (2016).

- nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline. (2016).

- 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses. (2010).

- Preparation of 3-chloro-4-toluidine. (1967).

- ChemInform Abstract: nBu 4 NI-Catalyzed C3-Formylation of Indoles with N-Methylaniline. (2016).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sci-Hub [sci-hub.kr]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. growingscience.com [growingscience.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Formylation - Common Conditions [commonorganicchemistry.com]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Fischer Indole Synthesis [organic-chemistry.org]

- 12. Hydrazone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Preparation of 3-chloro-1H-indole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for the preparation of 3-chloro-1H-indole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is strategically designed as a two-step sequence involving a regioselective C4-formylation of an N-protected indole followed by a selective C3-chlorination. This document delves into the mechanistic underpinnings of each transformation, provides detailed, step-by-step experimental protocols, and includes data presentation and visualizations to aid in practical application. The methodologies are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a privileged structural motif present in a vast array of natural products and pharmaceutically active compounds. Its unique electronic properties and versatile reactivity make it a cornerstone in the synthesis of novel therapeutic agents. Specifically, indoles substituted at both the pyrrole and benzene rings, such as this compound, are of significant interest as they offer multiple points for further chemical elaboration, enabling the generation of diverse molecular libraries for biological screening. The presence of a reactive carbaldehyde group at the C4-position and a chlorine atom at the C3-position provides orthogonal handles for a variety of chemical transformations, including nucleophilic additions, reductive aminations, and cross-coupling reactions.

This guide outlines a rational and efficient synthetic strategy to access this valuable compound, addressing the key challenges of regioselective functionalization of the indole core.

Proposed Synthetic Strategy: A Two-Step Approach

The preparation of this compound is proposed via a two-step synthetic sequence, commencing with the regioselective formylation of an N-protected indole at the C4-position, followed by electrophilic chlorination at the C3-position.

Figure 1: Proposed two-step synthesis of this compound.

Mechanistic Insights and Experimental Protocols

Step 1: Regioselective C4-Formylation of Indole

The primary challenge in the synthesis of 4-substituted indoles is overcoming the intrinsic reactivity of the C3-position towards electrophilic attack. To achieve C4-selectivity, a directing group strategy is employed. In this proposed synthesis, the indole nitrogen is first protected with a trifluoroacetyl group. This group serves a dual purpose: it protects the N-H proton and acts as a weakly coordinating directing group for a transition metal catalyst to activate the C4-H bond.

Mechanism of Directed C4-Formylation:

A plausible mechanism for the rhodium(III)-catalyzed C4-formylation involves the following key steps[1]:

-

C-H Activation: The Rh(III) catalyst coordinates to the trifluoroacetyl group and subsequently activates the C4-H bond through a cyclometalation process, forming a five-membered rhodacycle intermediate.

-

Reaction with Vilsmeier Reagent: The Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the formylating agent. The rhodacycle intermediate reacts with the electrophilic Vilsmeier reagent.

-

Reductive Elimination and Catalyst Regeneration: The resulting intermediate undergoes reductive elimination to afford the C4-formylated N-trifluoroacetylindole and regenerates the active Rh(III) catalyst.

-

Deprotection: The trifluoroacetyl group is readily removed under mild basic conditions to yield 1H-indole-4-carbaldehyde.

Figure 2: Simplified mechanism of directed C4-formylation.

Experimental Protocol for 1H-indole-4-carbaldehyde:

a) Protection of 1H-Indole:

-

To a solution of 1H-indole (1.0 eq) in anhydrous pyridine at 0 °C, add trifluoroacetic anhydride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Pour the mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-trifluoroacetylindole.

b) Directed C4-Formylation and Deprotection:

-

To a mixture of N-trifluoroacetylindole (1.0 eq) and a rhodium(III) catalyst (e.g., [RhCp*Cl₂]₂, 2.5 mol%) in a suitable solvent (e.g., 1,2-dichloroethane), add the Vilsmeier reagent (prepared by reacting POCl₃ with DMF at 0 °C) (1.5 eq) at room temperature.

-

Heat the reaction mixture at 80 °C for 12-24 hours.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Dissolve the crude product in methanol and add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 4-6 hours.

-

Remove the solvent under reduced pressure, add water, and extract with ethyl acetate.

-

Purify the crude product by column chromatography on silica gel to obtain 1H-indole-4-carbaldehyde[2].

Step 2: Selective C3-Chlorination of 1H-indole-4-carbaldehyde

The second step involves the electrophilic chlorination of 1H-indole-4-carbaldehyde at the C3-position. The electron-withdrawing nature of the carbaldehyde group at C4 deactivates the benzene ring towards electrophilic attack, thereby favoring substitution on the electron-rich pyrrole ring. The C3-position is the most nucleophilic site in the indole ring system.

Mechanism of C3-Chlorination:

The electrophilic chlorination of indoles with N-chlorosuccinimide (NCS) is a well-established transformation. The reaction proceeds through the attack of the electron-rich C3-position of the indole on the electrophilic chlorine atom of NCS. This generates a resonance-stabilized cationic intermediate (a σ-complex), which then loses a proton to restore aromaticity and yield the 3-chloroindole product.[3][4]

Sources

3-chloro-1H-indole-4-carbaldehyde chemical properties

An In-Depth Technical Guide to 3-chloro-1H-indole-4-carbaldehyde: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. The indole scaffold is a privileged structure in numerous natural products and FDA-approved pharmaceuticals. The strategic placement of a chloro substituent on the benzene ring and a carbaldehyde group on the pyrrole moiety endows this molecule with a unique combination of physicochemical properties and versatile reactivity. This document details its known and predicted properties, outlines plausible synthetic routes, explores its chemical reactivity as a versatile building block, and discusses its potential applications in drug discovery and materials science. Safety and handling protocols are also provided to ensure its proper use in a research setting.

Introduction: The Strategic Importance of a Functionalized Indole

The indole nucleus is a cornerstone of modern drug discovery, forming the core of blockbuster drugs and a vast array of bioactive natural products. Its unique electronic properties and ability to participate in hydrogen bonding make it an exceptional scaffold for interacting with biological targets. The utility of the indole core can be significantly enhanced through targeted functionalization.

In the case of This compound , two key functional groups are introduced:

-

The 3-Chloro Group: Halogenation, particularly chlorination, is a widely employed strategy in medicinal chemistry. The introduction of a chlorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating its lipophilicity, metabolic stability, and binding interactions.[1] Chlorine can act as a bioisostere for other groups, block sites of metabolic degradation, and form specific halogen bonds with protein targets, thereby enhancing potency and selectivity.[1]

-

The 4-Carbaldehyde Group: The aldehyde functionality is a versatile synthetic handle. It serves as an electrophilic site for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, including reductive aminations, Wittig reactions, and condensations to form Schiff bases or other heterocyclic systems.[2] This allows for the straightforward elaboration of the indole scaffold into more complex molecular architectures, making it an invaluable intermediate for building libraries of potential drug candidates.

This guide serves as a technical resource for researchers leveraging this potent chemical building block.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its core properties can be established from available data and predicted based on well-understood chemical principles and data from closely related isomers.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 1216113-27-7 | [3][4] |

| Molecular Formula | C₉H₆ClNO | [5][6] |

| Molecular Weight | 179.61 g/mol | [4][5] |

| Appearance | Expected to be a solid at room temperature. | Inferred from related isomers |

| IUPAC Name | This compound | N/A |

Spectroscopic Characteristics (Predicted)

-

¹H NMR:

-

Aldehyde Proton (-CHO): A characteristic singlet is expected to appear far downfield, typically in the range of δ 9.9-10.2 ppm.

-

Indole N-H: A broad singlet, often appearing downfield (> δ 8.0 ppm), the position of which can be solvent-dependent.

-

Aromatic Protons: The protons on the benzene and pyrrole rings will appear in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by the substitution pattern. For example, the C2-H proton often appears as a distinct singlet or doublet.

-

Reference spectra for related indole-3-carbaldehydes show similar patterns.[7][8]

-

-

¹³C NMR:

-

Carbonyl Carbon (-CHO): A signal in the highly deshielded region of the spectrum, typically around δ 185 ppm.[7]

-

Aromatic Carbons: Multiple signals in the δ 110-140 ppm range, corresponding to the carbons of the indole ring system.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1670-1700 cm⁻¹.

-

C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 179. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺:[M+2]⁺ ratio of approximately 3:1) would be a definitive feature.

-

Synthesis and Purification

While a specific, peer-reviewed synthesis for this compound is not detailed in the available literature, a highly plausible and industrially relevant synthetic route is the Vilsmeier-Haack formylation of a suitable 3-chloro-1H-indole precursor. This reaction is a classic and efficient method for introducing a formyl group onto electron-rich aromatic rings like indole.[9]

Caption: Vilsmeier-Haack Synthesis Workflow.

Experimental Protocol (Hypothetical)

This protocol is based on established procedures for indole formylation.[8][9] Researchers must adapt and optimize conditions based on their specific setup and precursor availability.

-

Vilsmeier Reagent Preparation:

-

To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous dimethylformamide (DMF) (3.0 eq.).

-

Cool the flask to 0-5 °C in an ice-salt bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Stir the resulting mixture at this temperature for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

-

-

Formylation Reaction:

-

Dissolve the starting material, 3-chloro-1H-indole (1.0 eq.), in a minimal amount of anhydrous DMF.

-

Add the indole solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 5-8 hours, monitoring the reaction progress by TLC.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by slowly adding a saturated sodium carbonate or sodium hydroxide solution until the mixture is alkaline (pH > 8). This step hydrolyzes the intermediate iminium salt.

-

A solid precipitate of the product is expected to form. Stir the suspension for 1 hour to ensure complete precipitation.

-

Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water to remove inorganic salts.

-

-

Purification:

-

Dry the crude solid under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

-

Chemical Reactivity and Derivatization Potential

This compound is a trifunctional scaffold, offering multiple reaction sites for chemical modification. This versatility makes it a highly valuable intermediate for constructing diverse molecular libraries.

Caption: Key Reactivity Pathways.

-

Reactions at the Aldehyde Group: This is the most reactive site for many transformations. It can be converted into amines (via reductive amination), alkenes (via Wittig olefination), a carboxylic acid (via oxidation), or an alcohol (via reduction). It is also a key precursor for forming heterocycles through condensation reactions with dinucleophiles.[10]

-

Reactions at the Indole Nitrogen (N-H): The acidic N-H proton can be removed by a base, allowing for N-alkylation or N-acylation to introduce substituents that can modulate solubility or serve as protecting groups.[11]

-

Reactions at the Chloro-Substituent (C-Cl): The C-Cl bond on the aromatic ring is a prime site for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions can be employed to install new aryl, alkyl, alkynyl, or amino groups, dramatically increasing molecular complexity.

Applications in Research and Drug Development

While specific biological activities of this compound itself are not documented, its value lies in its potential as a scaffold for synthesizing novel bioactive agents. Indole-3-carbaldehyde derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[2][11]

The combination of the indole core, a reactive aldehyde, and a site for cross-coupling (the C-Cl bond) makes this molecule an ideal starting point for:

-

Fragment-Based Drug Discovery (FBDD): It can serve as a core fragment for building more potent molecules.

-

Library Synthesis: The multiple reaction handles allow for the rapid generation of a diverse library of analogues for high-throughput screening.

-

Targeted Synthesis: It can be used as a key intermediate in the multi-step synthesis of complex natural products or designed therapeutic agents.

Safety, Handling, and Storage

As a fine chemical research compound, this compound requires careful handling in a controlled laboratory environment.

-

Hazard Identification:

-

While some safety data sheets for related compounds are conflicting, it is prudent to handle this compound as a potential irritant.[12] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[13][14]

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

-

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[15]

-

-

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter the sewage system.[13]

-

Conclusion

This compound represents a strategically designed chemical intermediate with significant potential for synthetic and medicinal chemistry. Its trifunctional nature—a privileged indole core, a versatile aldehyde handle, and a cross-coupling-ready chloro-substituent—makes it a valuable building block for the synthesis of complex molecules and libraries of compounds for drug discovery. While further research is needed to fully characterize its physical properties and explore its biological potential, this guide provides a solid foundation for its synthesis, handling, and application in a research context.

References

- Thermo Fisher Scientific. (2025, October 28). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- ChemicalBook. (2025, July 16). This compound | 1216113-27-7.

- Sigma-Aldrich. 4-Chloroindole-3-carbaldehyde | 876-72-2.

- SAFETY DATA SHEET. (2010, October 29).

- Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- Safety Data Sheet. (2025, October 6).

- PubChem. 3-Chloro-1H-indole-2-carbaldehyde | C9H6ClNO | CID 778247.

- Organic Chemistry Portal. Synthesis of indoles.

- Sigma-Aldrich. Indole 4 carbaldehyde.

- ChemScene. 3-Chloro-1H-indole-2-carbaldehyde | 110912-15-7.

- Google Patents. (CN102786460A) Synthetic method for indole-3-carboxaldehyde compounds.

- 5-Chloroindole-3-carboxaldehyde - SAFETY DATA SHEET.

- PubChem. 2-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 314791.

- Organic Syntheses Procedure. indole-3-aldehyde.

- ResearchGate. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.

- Wikipedia. Indole-3-carbaldehyde.

- PubMed Central. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 1216113-27-7 [chemicalbook.com]

- 4. Indole 4 carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Chloro-1H-indole-2-carbaldehyde | C9H6ClNO | CID 778247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. rsc.org [rsc.org]

- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-chloro-1H-indole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chloro-1H-indole-4-carbaldehyde (CAS No. 1216113-27-7), a halogenated indole derivative with significant potential in medicinal chemistry and materials science. While specific literature on this exact molecule is emerging, this document synthesizes information from closely related analogues and established chemical principles to offer a robust resource for researchers. We will explore its physicochemical properties, propose a viable synthetic route, predict its spectroscopic characteristics, and discuss its potential reactivity and applications, particularly in the realm of drug discovery. This guide is intended to serve as a foundational document to stimulate and support further investigation into this promising chemical entity.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of therapeutics for a wide range of diseases. The introduction of substituents onto the indole ring allows for the fine-tuning of its pharmacological profile. Halogenation, in particular, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of a carbaldehyde group at the 4-position further adds a versatile handle for synthetic modifications, making this compound a molecule of considerable interest for the synthesis of novel bioactive compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are calculated based on its chemical structure and serve as a useful guide for experimental design.

| Property | Value | Source |

| CAS Number | 1216113-27-7 | Vendor Information |

| Molecular Formula | C₉H₆ClNO | Calculated |

| Molecular Weight | 179.61 g/mol | Calculated |

| Appearance | Predicted to be a solid | Analogy to similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General chemical principles |

| LogP | 2.63 (Predicted) | Chemical supplier data[3] |

Synthesis of this compound

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The proposed synthesis starts from the commercially available 3-chloroindole. The Vilsmeier-Haack reaction introduces a formyl group onto the indole ring, with the position of formylation being directed by the electronic properties of the substituted indole.

Caption: Proposed synthesis of this compound via the Vilsmeier-Haack reaction.

Experimental Protocol (Proposed)

Materials:

-

3-chloroindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride dropwise to the cooled DMF with constant stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Formylation Reaction: Dissolve 3-chloroindole in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of similar structures, the following spectral data can be predicted.[6][7]

¹H NMR (Proton Nuclear Magnetic Resonance)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | 11.0 - 12.0 | br s | - |

| H2 | 8.0 - 8.2 | s | - |

| H5 | 7.6 - 7.8 | d | 7.5 - 8.0 |

| H6 | 7.2 - 7.4 | t | 7.5 - 8.0 |

| H7 | 7.8 - 8.0 | d | 7.5 - 8.0 |

| CHO | 9.9 - 10.1 | s | - |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 130 - 135 |

| C3 | 115 - 120 |

| C3a | 125 - 130 |

| C4 | 135 - 140 |

| C5 | 120 - 125 |

| C6 | 122 - 128 |

| C7 | 110 - 115 |

| C7a | 138 - 142 |

| CHO | 185 - 190 |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 179, with a characteristic isotopic pattern for one chlorine atom ([M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak). Key fragmentation patterns would likely involve the loss of CO (m/z 151) and subsequent fragmentation of the indole ring.

Reactivity and Potential Derivatizations

This compound possesses two key reactive sites: the carbaldehyde group and the indole nucleus. This dual reactivity makes it a versatile building block for the synthesis of a diverse library of compounds.

Caption: Key reaction pathways for the derivatization of this compound.

-

Reactions of the Aldehyde Group:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-chloro-1H-indole-4-carboxylic acid, a valuable intermediate for amide and ester synthesis.

-

Reduction: Reduction of the aldehyde using agents like sodium borohydride would yield (3-chloro-1H-indol-4-yl)methanol.

-

Condensation Reactions: The aldehyde can undergo condensation with a variety of nucleophiles. For example, reaction with primary amines would form Schiff bases, while reaction with active methylene compounds (e.g., malononitrile, nitromethane) in Knoevenagel or Henry reactions would lead to C-C bond formation.[8][9]

-

-

Reactions of the Indole Ring:

-

N-Alkylation/N-Arylation: The indole nitrogen can be alkylated or arylated under basic conditions to introduce further diversity.

-

Electrophilic Aromatic Substitution: The indole ring is susceptible to further electrophilic substitution. The directing effects of the existing chloro and formyl groups will influence the position of subsequent substitutions.

-

Potential Applications in Drug Discovery

The indole scaffold is a well-established pharmacophore, and its derivatives have shown a broad spectrum of biological activities.[1][2] The unique substitution pattern of this compound suggests several promising avenues for drug discovery research.

-

Anticancer Agents: Many substituted indoles exhibit potent anticancer activity. The aldehyde functionality can be used to synthesize Schiff bases or other derivatives that could interact with biological targets involved in cancer progression.

-

Antimicrobial Agents: Indole derivatives have been reported to possess antibacterial and antifungal properties.[8] this compound and its derivatives could be screened against a panel of pathogenic bacteria and fungi.

-

Enzyme Inhibitors: The indole nucleus can act as a scaffold for the design of enzyme inhibitors. The specific substitution pattern of this molecule may confer selectivity for certain enzyme active sites.

-

Materials Science: Indole derivatives have also found applications in materials science, for example, as building blocks for organic semiconductors and fluorescent probes.[10]

Conclusion

This compound is a promising, yet underexplored, chemical entity. This technical guide has provided a comprehensive, albeit predictive, overview of its properties, synthesis, and potential applications. By leveraging established chemical principles and data from analogous compounds, we have laid a foundation for future research. The versatility of its functional groups, combined with the proven biological relevance of the indole scaffold, makes this compound a valuable target for further synthetic and biological investigation. It is our hope that this guide will serve as a catalyst for such endeavors, ultimately unlocking the full potential of this intriguing molecule.

References

- Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Journal of Chemistry. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Retrieved from [Link]

- Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

-

Organic Syntheses. (n.d.). Indole-3-aldehyde. Retrieved from [Link]

- The Royal Society of Chemistry. (2020).

-

Chemical Synthesis Database. (n.d.). 4-phenyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-1H-indole-2-carbaldehyde. Retrieved from [Link]

- ResearchGate. (n.d.).

- Semantic Scholar. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

- MDPI. (n.d.). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)

- Grafiati. (n.d.). Bibliographies: 'Indole-3-carboxaldehyde'.

-

PubMed. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). Indole-3-carboxaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Indole-3-carboxaldehyde. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 10. chemimpex.com [chemimpex.com]

Unambiguous Structure Determination of 3-chloro-1H-indole-4-carbaldehyde: A Technical Guide for Researchers

Introduction: The Significance of Precise Structural Elucidation in Drug Discovery

In the landscape of modern drug development and materials science, the indole scaffold remains a cornerstone of pharmacologically active molecules. Its derivatives exhibit a broad spectrum of biological activities, making them privileged structures in medicinal chemistry. The introduction of specific substituents, such as a chlorine atom and a carbaldehyde group at defined positions, can dramatically modulate a compound's physicochemical properties and biological targets. 3-chloro-1H-indole-4-carbaldehyde (CAS No. 1216113-27-7) is one such molecule where precise structural confirmation is paramount for its intended application, be it as a synthetic intermediate or a potential therapeutic agent.[1]

This technical guide provides a comprehensive, in-depth methodology for the complete structure elucidation of this compound. Moving beyond a mere recitation of analytical techniques, this document delves into the strategic rationale behind the experimental workflow, emphasizing the synergy between different analytical methods to build an unassailable structural proof. The protocols and interpretations presented herein are designed to be self-validating, ensuring a high degree of confidence in the final assigned structure.

Proposed Synthetic Route: The Vilsmeier-Haack Formylation Approach

A common and efficient method for the formylation of indoles is the Vilsmeier-Haack reaction.[2] In the context of synthesizing this compound, a plausible route would involve the formylation of 3-chloro-1H-indole. This precursor can be synthesized through various methods, such as the chlorination of indole using a suitable chlorinating agent.[3] The subsequent Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) would introduce the carbaldehyde group at the electron-rich C4 position of the indole ring.

A Multi-faceted Analytical Strategy for Structural Confirmation

The cornerstone of robust structural elucidation lies in the integration of multiple, complementary analytical techniques. For this compound, a combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy is essential.

Mass Spectrometry: Determining Molecular Weight and Elemental Composition

Expertise & Experience: High-resolution mass spectrometry (HRMS) is the initial and most critical step to confirm the molecular formula. This technique provides a highly accurate mass measurement, which, in turn, allows for the unambiguous determination of the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected molecular ion would be [M+H]+.

-

Data Analysis: Determine the exact mass of the molecular ion and use the instrument's software to calculate the elemental composition.

Expected Results and Interpretation:

The molecular formula of this compound is C9H6ClNO. The expected monoisotopic mass of the [M+H]+ ion would be approximately 180.0165. The presence of a chlorine atom should be evident from the characteristic isotopic pattern, with the M+2 peak (containing the 37Cl isotope) being roughly one-third the intensity of the M peak (containing the 35Cl isotope).

| Ion | Expected Exact Mass | Elemental Composition |

| [M+H]+ | 180.0165 | C9H7ClNO |

| [M+Na]+ | 202.0084 | C9H6ClNNaO |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. By identifying characteristic vibrational frequencies, we can confirm the presence of the N-H, C=O, and C-Cl bonds, as well as the aromatic nature of the indole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Results and Interpretation:

The IR spectrum of this compound is expected to show the following key absorption bands:

| Functional Group | Expected Wavenumber (cm-1) | Significance |

| N-H stretch | 3400-3200 (broad) | Confirms the presence of the indole N-H group. |

| C-H stretch (aromatic) | 3100-3000 | Indicates the aromatic protons of the indole ring. |

| C=O stretch (aldehyde) | 1680-1660 | Confirms the presence of the carbaldehyde group. |

| C=C stretch (aromatic) | 1600-1450 | Characteristic of the indole ring system. |

| C-Cl stretch | 800-600 | Confirms the presence of the chloro substituent. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of 1H NMR, 13C NMR, and 2D NMR experiments (such as COSY and HSQC) will allow for the unambiguous assignment of all proton and carbon signals and establish the connectivity of the atoms within the molecule.

1H NMR Spectroscopy: Mapping the Proton Environment

Experimental Protocol: 1H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Data Acquisition: Acquire the 1H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns of the proton signals.

Expected Results and Interpretation (in DMSO-d6):

The 1H NMR spectrum is expected to show signals for the N-H proton, the aldehyde proton, and the aromatic protons of the indole ring. The chemical shifts and coupling patterns will be crucial for determining the substitution pattern.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment Rationale |

| N-H | ~12.0 | broad singlet | 1H | The acidic proton on the nitrogen atom. |

| Aldehyde H | ~10.0 | singlet | 1H | The proton of the carbaldehyde group. |

| H-2 | ~8.5 | singlet | 1H | The proton at the C2 position, adjacent to the nitrogen. |

| Aromatic H's | 7.0 - 8.0 | multiplets | 3H | The protons on the benzene ring portion of the indole. |

13C NMR Spectroscopy: Probing the Carbon Skeleton

Experimental Protocol: 13C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for 1H NMR.

-

Data Acquisition: Acquire the 13C NMR spectrum.

-

Data Analysis: Analyze the chemical shifts of the carbon signals.

Expected Results and Interpretation (in DMSO-d6):

The 13C NMR spectrum will provide information about the number of unique carbon atoms and their chemical environments.

| Carbon | Expected Chemical Shift (ppm) | Assignment Rationale |

| C=O (aldehyde) | ~190 | The carbonyl carbon of the aldehyde group. |

| Aromatic C's | 110 - 140 | The carbon atoms of the indole ring. |

| C-Cl | ~115 | The carbon atom bearing the chlorine substituent. |

2D NMR Spectroscopy: Connecting the Pieces

Expertise & Experience: 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in confirming the assignments made from 1D NMR and establishing the connectivity between protons and carbons.

-

COSY: This experiment will reveal which protons are coupled to each other, helping to trace the connectivity within the aromatic ring.

-

HSQC: This experiment correlates each proton signal with the carbon signal of the atom to which it is directly attached, providing a direct link between the 1H and 13C NMR spectra.

Visualizing the Elucidation Workflow

The logical flow of the structural elucidation process can be visualized as follows:

Caption: A flowchart illustrating the integrated analytical approach for the structural elucidation of this compound.

Conclusion: A Robust Framework for Structural Integrity

The comprehensive structural elucidation of this compound requires a synergistic application of mass spectrometry, IR spectroscopy, and a suite of NMR experiments. By following the detailed protocols and interpretative guidelines outlined in this technical guide, researchers can achieve an unambiguous and self-validated structural assignment. This level of analytical rigor is indispensable for advancing research and development in fields that rely on the precise molecular architecture of novel chemical entities.

References

-

Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Available at: [Link]

-

Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

-

Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.

-

Indole-3-aldehyde. Organic Syntheses Procedure. Available at: [Link]

-

Indole-4-carboxaldehyde. PubChem. Available at: [Link]

Sources

A Technical Guide to the Discovery and Synthesis of Novel Indole-4-Carbaldehydes

Abstract

The indole nucleus is a cornerstone heterocyclic motif in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] Among its many derivatives, indole-4-carbaldehydes represent a particularly valuable class of synthetic intermediates.[] Their strategic importance lies in the C4-formyl group, an electrophilic handle that enables diverse chemical modifications on the indole's benzene ring, facilitating the construction of complex molecular scaffolds for drug discovery.[] However, the synthesis of these compounds is non-trivial due to the inherent electronic properties of the indole ring, which preferentially directs electrophilic substitution to the C3 position.[4][5] This guide provides an in-depth exploration of both classical and contemporary strategies for the regioselective synthesis of novel indole-4-carbaldehydes, offering field-proven insights into overcoming the challenge of C4-functionalization. We will dissect the causality behind experimental choices, present detailed, self-validating protocols, and discuss the applications of these valuable building blocks.

The Strategic Imperative for C4-Functionalization

The indole scaffold's prevalence in bioactive molecules is well-documented.[1][6] From anti-inflammatory agents like Indomethacin to anti-cancer drugs like Vincristine, the indole core is a privileged structure.[1][7] The specific substitution pattern on the indole ring is critical for modulating pharmacological activity. While the pyrrole moiety (positions C2 and C3) has been extensively explored, functionalization of the benzenoid ring (positions C4-C7) offers a distinct vector for property modulation, yet remains a significant synthetic challenge.[8][9][10]

The indole-4-carbaldehyde, specifically, serves as a gateway to a variety of non-vicinal disubstituted indoles.[11] The aldehyde group can be readily transformed into other functionalities or used as a directing group for further C-H activation, making it a pivotal intermediate for library synthesis in drug development programs.[12] Biologically, indole-4-carbaldehyde itself, isolated from the seaweed Sargassum thunbergii, has demonstrated anti-inflammatory properties by attenuating methylglyoxal-induced hepatic inflammation.[13][14] This inherent bioactivity, coupled with its synthetic versatility, underscores the critical need for robust and efficient methods to access this scaffold.

The Challenge of Regioselectivity: A Conceptual Overview

The primary obstacle in synthesizing indole-4-carbaldehydes is controlling the regioselectivity of formylation. The indole ring's highest occupied molecular orbital (HOMO) has the greatest electron density at the C3 position, making it the most nucleophilic and thus the most reactive site for electrophilic attack.[5] Consequently, classical electrophilic formylation reactions like the Vilsmeier-Haack and Reimer-Tiemann reactions overwhelmingly yield the indole-3-carbaldehyde isomer.[4][5][15]

Caption: The regioselectivity challenge in indole formylation.

Overcoming this inherent reactivity requires strategies that either block the C3 position or specifically activate the C4 position. Modern synthetic chemistry has risen to this challenge through several elegant approaches.

Synthetic Strategies for Indole-4-Carbaldehyde

We will now explore the core methodologies, from classical approaches adapted for C4-selectivity to modern transition-metal-catalyzed techniques.

Directed Ortho-Lithiation: A Powerful Classical Approach

Directed ortho-metalation (DoM) is a powerful strategy for functionalizing aromatic rings at a position ortho to a directing metalation group (DMG). By installing a suitable DMG on the indole nitrogen (N1), the C7 and C2 positions are typically activated. However, placing a directing group at the C3 position can effectively steer lithiation to the C4 position.[8]

Causality of Experimental Choice: The choice of a directing group is critical. A group like pivaloyl (Piv) at the C3 position is effective. The carbonyl oxygen of the pivaloyl group coordinates to the lithium atom of the organolithium base (e.g., n-butyllithium), positioning the base in proximity to the C4-H bond. This chelation-assisted deprotonation overcomes the intrinsic electronic preference for other sites, leading to a C4-lithiated intermediate that can be trapped by an electrophile like N,N-dimethylformamide (DMF) to yield the desired aldehyde.[10]

-

Preparation of Starting Material: Synthesize 3-pivaloylindole from indole and pivaloyl chloride.

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-pivaloylindole (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour. The formation of the C4-lithiated species is often indicated by a color change.

-

Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise to the reaction mixture.

-

Warming and Quench: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-H-indole-4-carbaldehyde. (Note: The pivaloyl group is often cleaved during work-up or purification).

Transition Metal-Catalyzed C-H Functionalization

Recent decades have seen the rise of transition-metal catalysis as a dominant tool for C-H bond activation.[9][16][17] These methods offer high selectivity and functional group tolerance, often under milder conditions than classical methods. For C4-formylation, palladium and rhodium catalysis have proven particularly effective, again typically relying on a directing group at the C3 position.[8][11]